2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID
Overview
Description
2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid is an organic compound with the molecular formula C10H18O4 It is characterized by the presence of an oxolane ring substituted with a hydroxypropyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid typically involves the reaction of oxolane derivatives with appropriate reagents to introduce the hydroxypropyl and propanoic acid groups. One common method involves the use of oxirane (ethylene oxide) to introduce the hydroxypropyl group, followed by esterification or amidation reactions to attach the propanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the propanoic acid moiety can participate in acid-base interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[5-(2-Hydroxybutyl)oxolan-2-yl]propanoic acid: Similar structure but with a hydroxybutyl group instead of hydroxypropyl.
2-[5-(2-Hydroxyethyl)oxolan-2-yl]propanoic acid: Similar structure but with a hydroxyethyl group.
Uniqueness
2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid is unique due to its specific hydroxypropyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications .
Properties
IUPAC Name |
2-[5-(2-hydroxypropyl)oxolan-2-yl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-6(11)5-8-3-4-9(14-8)7(2)10(12)13/h6-9,11H,3-5H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOODSRSVJPWLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC(O1)C(C)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194741 | |
Record name | Tetrahydro-5-(2-hydroxypropyl)-α-methyl-2-furanacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3688-54-8 | |
Record name | Tetrahydro-5-(2-hydroxypropyl)-α-methyl-2-furanacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3688-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-5-(2-hydroxypropyl)-α-methyl-2-furanacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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